N-Mesitylbenzenesulfonamide: Physicochemical Properties, Synthesis, and Advanced Applications in Medicinal Chemistry and Catalysis
N-Mesitylbenzenesulfonamide: Physicochemical Properties, Synthesis, and Advanced Applications in Medicinal Chemistry and Catalysis
Executive Summary
N-Mesitylbenzenesulfonamide (CAS: 16939-28-9) is a highly specialized sulfonamide characterized by the presence of a sterically demanding 2,4,6-trimethylphenyl (mesityl) ring[1]. This unique structural motif imparts exceptional physicochemical properties, making it a highly valuable scaffold in both modern drug discovery and synthetic organic chemistry. This whitepaper provides an in-depth technical analysis of its structural mechanics, details a self-validating synthetic protocol, and explores its cutting-edge applications—ranging from the development of fluorescent GPR120 agonists for metabolic diseases[2] to metal-free tandem catalysis[3].
Physicochemical Profiling & Structural Mechanics
The chemical behavior of N-mesitylbenzenesulfonamide is dictated by the interplay between the electron-withdrawing sulfonyl group and the electron-donating, sterically bulky mesityl group.
Steric Shielding and Conformational Locking: The two ortho-methyl groups on the mesityl ring exert significant steric repulsion against the sulfonyl oxygen atoms. This forces the N-C(aryl) bond to adopt a restricted, orthogonal conformation. In medicinal chemistry, this "conformational locking" is highly advantageous, as it pre-organizes the molecule to fit precisely into specific receptor pockets, reducing the entropic cost of binding[2].
Electronic Modulation: The mesityl group acts as a strong electron donor via inductive effects, which slightly decreases the acidity of the sulfonamide N-H proton compared to an unsubstituted benzenesulfonamide. However, the proton remains sufficiently acidic to be deprotonated by mild bases (e.g., potassium carbonate), enabling selective N-alkylation without competing side reactions[3].
Table 1: Physicochemical Properties of N-Mesitylbenzenesulfonamide
| Property | Value |
| Chemical Name | N-Mesitylbenzenesulfonamide |
| IUPAC Name | N-(2,4,6-trimethylphenyl)benzenesulfonamide |
| CAS Number | 16939-28-9 |
| Molecular Formula | C15H17NO2S |
| Molecular Weight | 275.37 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Synthetic Methodologies & Workflow
The synthesis of N-mesitylbenzenesulfonamide and its halogenated derivatives (e.g., 4-iodo-N-mesitylbenzenesulfonamide) requires careful optimization due to the weak nucleophilicity of the sterically hindered 2,4,6-trimethylaniline[4].
Causality in Experimental Choices: Standard direct coupling often results in low yields due to the ortho-methyl groups blocking the nitrogen lone pair. To overcome this, [4]. Pyridine reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is significantly more susceptible to attack by the hindered aniline.
Step-by-Step Protocol:
-
Preparation: Dissolve 2,4,6-trimethylaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert argon atmosphere[5].
-
Catalysis & Scavenging: Add anhydrous pyridine (1.2 to 1.5 equiv) to the solution. Stir for 5 minutes at room temperature to ensure homogenization[4].
-
Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic reaction and minimize side-product formation. Slowly add benzenesulfonyl chloride (or a 4-substituted derivative like 4-iodobenzenesulfonyl chloride) (1.2 equiv) dropwise[4].
-
Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–12 hours. The reaction progress should be monitored via TLC (Hexane:EtOAc 3:1).
-
Quenching & Workup: Quench the reaction with 1N HCl. Rationale: The acidic quench protonates and removes excess pyridine and unreacted aniline into the aqueous layer, ensuring high purity of the organic phase.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[6].
-
Purification: Purify the crude product via silica gel column chromatography to afford the target sulfonamide as a solid[5].
Caption: Logical workflow for the base-catalyzed synthesis of N-Mesitylbenzenesulfonamide.
Advanced Applications in Medicinal Chemistry & Catalysis
GPR120 Agonists and Metabolic Disease Targeting
G protein-coupled receptor 120 (GPR120) is a critical target for treating type 2 diabetes and metabolic inflammation. The N-mesitylbenzenesulfonamide scaffold has been instrumental in developing potent, small-molecule fluorescent agonists for this receptor[2]. According to, substituting the benzenesulfonamide core with a mesityl group enhances the lipophilic interactions within the GPR120 binding pocket[2]. The steric bulk of the mesityl group prevents rapid enzymatic degradation, increasing the compound's half-life in vivo. Researchers synthesized derivatives like 4-iodo-N-mesitylbenzenesulfonamide as intermediates, subsequently coupling them with naphthalimide fluorophores to create bioluminescence resonance energy transfer (BRET) probes[7]. These probes successfully tracked GPR120 localization and demonstrated significant glucose-lowering effects in diabetic mouse models[7].
Metal-Free Arylation via Smiles Rearrangement
In synthetic methodology, N-mesitylbenzenesulfonamide derivatives are utilized in transition-metal-free C-C bond formation. demonstrated that sulfonamides can react with activated alkyl halides in a tandem SN2/Smiles rearrangement[3].
Mechanism: The sulfonamide nitrogen is deprotonated and attacks an α-chloro carbonyl compound (SN2). The resulting intermediate undergoes a base-promoted Smiles rearrangement, where the aryl group migrates from the sulfur to the carbon, accompanied by the extrusion of sulfur dioxide (SO2)[3]. The steric hindrance of the mesityl group can be leveraged to favor the rearrangement step by destabilizing the initial N-alkylated intermediate, driving the thermodynamic extrusion of SO2 to form sterically congested quaternary amino acid derivatives[8].
Furthermore, the robust nature of the mesityl-protected nitrogen has been applied in the synthesis of nitrogen-based N-heterocycles via hypervalent iodine-mediated metal-free approaches, enabling selective C-H amination without the need for precious metal catalysts[9].
Caption: Logical relationship of tandem SN2/Smiles rearrangement using sulfonamides.
References
-
Ma, S., Li, Z., Yang, Y., Zhang, L., Li, M., & Du, L. (2022). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Chemistry, 10, 816014.
-
Johnson, S., Kovács, E., & Greaney, M. F. (2020). Arylation and alkenylation of activated alkyl halides using sulfonamides. Chemical Communications, 56(21), 3222-3224.
-
Bal, A., & Mal, P. (2021). Synthesis of Nitrogen Based N-Heterocycles via Metal Free Approach. Homi Bhabha National Institute / NISER Bhubaneswar.
Sources
- 1. 16939-28-9|N-Mesitylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Frontiers | Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 [frontiersin.org]
- 3. Arylation and alkenylation of activated alkyl halides using sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Frontiers | Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 [frontiersin.org]
- 7. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylation and alkenylation of activated alkyl halides using sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. hbni.ac.in [hbni.ac.in]
